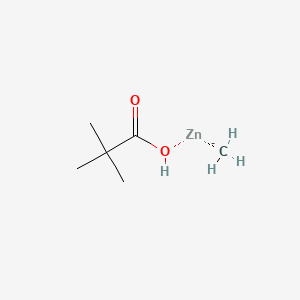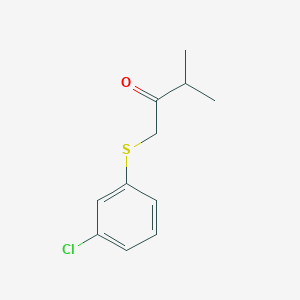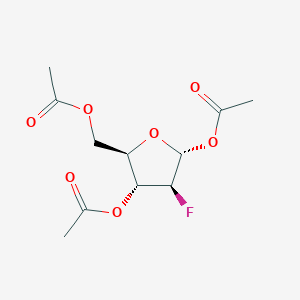
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions, a fluorine atom at the 2 position, and a deoxy modification on the arabinofuranose sugar
Vorbereitungsmethoden
The synthesis of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose typically involves several key steps:
Starting Materials: The synthesis begins with 2-fluoro-6-benzyloxypurine and 1,3,5-tri-O-acetyl-2-deoxyribose as raw materials.
Fusion Reaction: An acid-catalyzed fusion reaction is performed to combine these starting materials.
Methanol Ammonia Treatment: The product of the fusion reaction is treated with methanol ammonia at 80°C.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation using palladium to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine atom and acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer drugs due to its ability to mimic natural nucleosides and interfere with viral replication and cancer cell proliferation.
Biochemical Research: This compound is used as a tool to study nucleoside metabolism and enzyme interactions.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose can be compared with other nucleoside analogs such as:
2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose: Similar in structure but with different stereochemistry.
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose: Lacks the fluorine atom and has different biological properties.
2F-Peracetyl-Fucose: Another fluorinated sugar analog with distinct applications and properties.
The uniqueness of this compound lies in its specific modifications that confer unique biochemical properties, making it a valuable compound in research and drug development.
Eigenschaften
Molekularformel |
C11H15FO7 |
|---|---|
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
InChI-Schlüssel |
RUHDSMRRCLJPJM-YTWAJWBKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)F)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


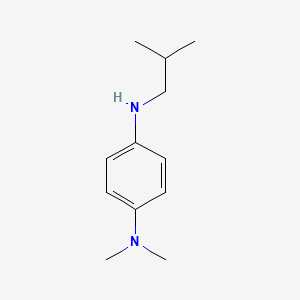
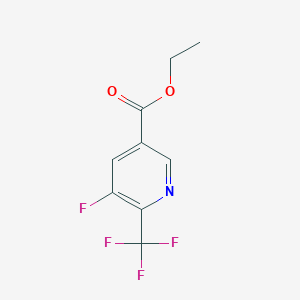
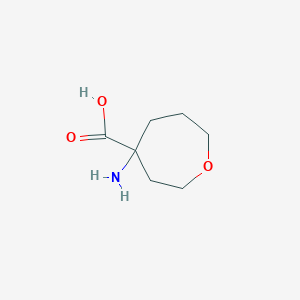
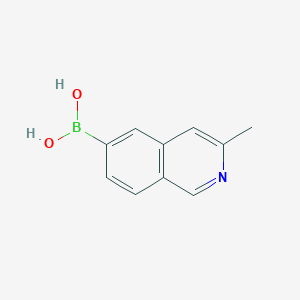

![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)


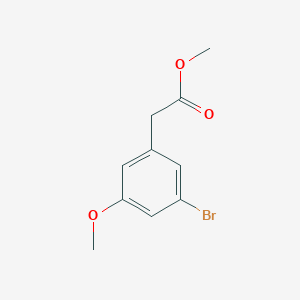

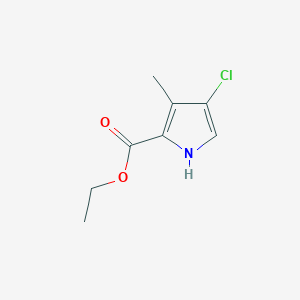
![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
